Azaconazole

Description

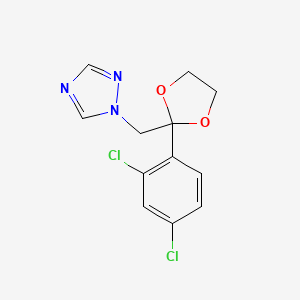

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNQMEBLVAMSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041613 | |

| Record name | Azaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-31-0 | |

| Record name | Azaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45683D94EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azaconazole's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azaconazole, a triazole antifungal agent, operates primarily by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. This guide delves into the core biochemical and cellular mechanisms of this compound's action, providing a technical overview for research and development professionals. While specific quantitative efficacy data for this compound is limited in publicly available literature, this document contextualizes its mechanism within the broader class of azole antifungals and details the experimental protocols used to evaluate such compounds.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal action of this compound stems from its targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2] This enzyme, a cytochrome P450 monooxygenase encoded by the ERG11 or CYP51 gene, is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[1][2]

The azole moiety of this compound binds to the heme iron center of the cytochrome P450 enzyme, preventing the demethylation of lanosterol.[1] This inhibition leads to two critical downstream consequences:

-

Depletion of Ergosterol: The lack of ergosterol production compromises the structural integrity and fluidity of the fungal cell membrane. This disruption impairs the function of membrane-bound enzymes and transport systems, ultimately leading to increased membrane permeability and leakage of cellular contents.

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function and contributing to cellular toxicity.

The culmination of these effects is the cessation of fungal growth and, ultimately, cell death.

Figure 1: Mechanism of this compound Action.

Secondary Mechanisms and Cellular Consequences

Beyond the primary inhibition of ergosterol synthesis, azole antifungals, including likely this compound, can induce a cascade of secondary cellular events that contribute to their fungicidal activity.

Induction of Programmed Cell Death

Recent studies on other azoles have revealed that they can trigger programmed cell death (PCD) pathways in fungal pathogens, specifically apoptosis and autophagy. This suggests that the cellular stress caused by ergosterol depletion and the accumulation of toxic sterols activates these self-destructive cellular programs. Key features of this process include:

-

Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function, a consequence of altered membrane composition, can lead to an increase in the production of ROS, which are potent inducers of apoptosis.

-

Caspase Activation: Apoptosis is a genetically controlled process that involves the activation of a cascade of proteases known as caspases, leading to controlled cellular disassembly.

-

Autophagy: This is a cellular recycling process that can be triggered by stress. While it can initially be a survival mechanism, excessive or prolonged autophagy can lead to cell death.

Impact on Fungal Signaling Pathways

The cellular stress induced by azoles can activate conserved stress response signaling pathways in fungi. While specific data for this compound is lacking, the High Osmolarity Glycerol (HOG) pathway, a key mitogen-activated protein kinase (MAPK) cascade, is a likely candidate for activation. This pathway is a central regulator of fungal responses to various environmental stresses. The Hsp90 chaperone system and the calcineurin signaling pathway have also been implicated in mediating tolerance to azole-induced stress.[3][4]

Figure 2: Generalized Azole-Induced Stress Signaling.

Quantitative Data on Antifungal Activity

A comprehensive search of publicly available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for this compound against a broad range of fungal pathogens. However, to provide context for the expected potency of a triazole antifungal, the following table summarizes representative MIC values for other well-characterized azoles against common fungal species. It is important to note that the efficacy of this compound may differ from these compounds.

| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | Various Fungi | Data Not Available | Data Not Available | Data Not Available |

| Posaconazole | Aspergillus fumigatus | ≤0.03 - >8 | 0.25 | 0.5 |

| Candida albicans | ≤0.008 - 4 | 0.03 | 0.12 | |

| Voriconazole | Aspergillus fumigatus | ≤0.03 - >8 | 0.5 | 1 |

| Candida albicans | ≤0.008 - 8 | 0.015 | 0.06 | |

| Itraconazole | Aspergillus fumigatus | ≤0.03 - >16 | 1 | 2 |

| Candida albicans | ≤0.015 - >16 | 0.03 | 0.25 |

Note: The MIC values presented are compiled from various sources and can vary depending on the specific isolates and testing methodologies used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of azole antifungals like this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus after a specified incubation period.

Methodology (based on CLSI M38-A2 for filamentous fungi):

-

Inoculum Preparation:

-

Culture the fungal isolate on potato dextrose agar (PDA) at 35°C until sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a concentration of 0.4 × 104 to 5 × 104 CFU/mL using a spectrophotometer and validated with hemocytometer counts.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the drug in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Determination:

-

Read the plates visually or with a spectrophotometer.

-

The MIC is defined as the lowest drug concentration at which there is 100% inhibition of growth compared to the growth control.

-

Figure 3: Workflow for MIC Determination.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the impact of the antifungal agent on ergosterol production.

Principle: Fungal cells are treated with the antifungal agent, and the cellular sterols are extracted and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A decrease in the ergosterol peak and an increase in the lanosterol peak indicate inhibition of lanosterol 14α-demethylase.

Methodology:

-

Fungal Culture and Treatment:

-

Grow the fungal isolate in a suitable liquid medium to mid-log phase.

-

Expose the culture to various concentrations of this compound (and a solvent control) for a defined period (e.g., 4-24 hours).

-

-

Sterol Extraction:

-

Harvest the fungal cells by centrifugation.

-

Saponify the cell pellet with alcoholic potassium hydroxide.

-

Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane.

-

Evaporate the solvent and resuspend the sterol extract in a suitable solvent for analysis.

-

-

Sterol Analysis (GC-MS):

-

Derivatize the sterols (e.g., silylation) to improve volatility for GC analysis.

-

Inject the derivatized sample into a GC-MS system.

-

Separate the sterols based on their retention times and identify them based on their mass spectra.

-

Quantify the relative amounts of ergosterol and lanosterol by comparing the peak areas to an internal standard.

-

Conclusion

References

- 1. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Azaconazole. The information is intended to support research, development, and scientific understanding of this azole antifungal agent.

Chemical Structure and IUPAC Name

This compound is a triazole fungicide characterized by a complex heterocyclic structure.

IUPAC Name: 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ | [1] |

| Molecular Weight | 300.14 g/mol | [1] |

| Melting Point | 112.6 °C | [3] |

| Water Solubility | 300 mg/L (at 20 °C) | [3] |

| Vapor Pressure | 8.6 x 10⁻⁶ Pa (at 20 °C) | [3] |

| Log P (Octanol-Water Partition Coefficient) | 2.36 | [2] |

Experimental Protocols

The experimental data presented above are determined using standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals. The following are detailed summaries of the likely protocols employed.

Melting Point Determination (OECD 102)

The melting point of this compound is determined using the capillary tube method with a liquid bath or a metal block apparatus.

Methodology:

-

A small, uniform sample of finely powdered this compound is packed into a capillary tube to a height of 3-5 mm.

-

The capillary tube is placed in the heating block or liquid bath of a melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperatures at which the first signs of melting are observed and at which the last solid particle disappears are recorded as the melting range.

-

The procedure is repeated at least twice, and the mean of the determinations that are within the estimated accuracy is taken as the melting temperature.[2][4][5]

Water Solubility Determination (OECD 105)

The water solubility of this compound is determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.

Methodology:

-

An excess amount of this compound is added to a flask containing purified water (e.g., deionized or distilled).

-

The flask is sealed and agitated at a constant temperature (20 ± 0.5 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

-

After equilibrium is reached, the mixture is allowed to stand to let undissolved particles settle.

-

A sample of the supernatant is taken, and the solid phase is removed by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9][10]

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound can be determined using the gas saturation method or a spinning rotor gauge.

Methodology (Gas Saturation Method):

-

A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of this compound at a known, constant temperature (20 °C).

-

The carrier gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is collected in a trap (e.g., a cold trap or an adsorbent tube).

-

The mass of the collected substance is determined, and the volume of the carrier gas that has passed through the sample is measured.

-

The vapor pressure is calculated from the mass of the vaporized substance and the volume of the carrier gas.[1][11][12][13][14]

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound, like other azole antifungals, functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

References

- 1. books.google.cn [books.google.cn]

- 2. laboratuar.com [laboratuar.com]

- 3. acri.gov.tw [acri.gov.tw]

- 4. oecd.org [oecd.org]

- 5. Test No. 102: Melting Point/ Melting Range | OECD [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. Test No. 104: Vapour Pressure | OECD [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Azaconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaconazole is a broad-spectrum triazole fungicide utilized for the control of a variety of fungal pathogens in agricultural and material preservation settings. Its efficacy is rooted in the specific inhibition of sterol biosynthesis in fungi, a vital pathway for maintaining the integrity of fungal cell membranes. A thorough understanding of its physical and chemical properties is paramount for its effective and safe application, as well as for the development of new formulations and analytical methods. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, its mechanism of action, and workflows for its synthesis and analysis.

Chemical Identity and Structure

This compound, a member of the conazole class of fungicides, is chemically identified as 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole.[1][2] Its molecular structure features a dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1H-1,2,4-triazol-1-ylmethyl moiety.

| Identifier | Value |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1] |

| CAS Number | 60207-31-0[1] |

| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂[1] |

| Molecular Weight | 300.14 g/mol [1] |

| Canonical SMILES | C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl[1] |

| InChI Key | AKNQMEBLVAMSNZ-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for determining its environmental fate, bioavailability, and formulation characteristics.

| Property | Value |

| Melting Point | 112.6 °C[3] |

| Boiling Point | 460.7 °C (Predicted) |

| Water Solubility | 300 mg/L (at 20 °C)[3] |

| logP (Octanol-Water Partition Coefficient) | 2.36[3] |

| Vapor Pressure | 8.6 x 10⁻⁶ Pa (at 20 °C) |

| Appearance | Beige powder[3] |

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method with a liquid bath or a metal block apparatus.[1][4]

-

Principle: A small, finely powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

-

Apparatus:

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with a liquid bath or a metal block heater)

-

Calibrated thermometer

-

-

Procedure:

-

A small amount of dry, powdered this compound is introduced into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The apparatus is heated at a rate of approximately 1-2 °C per minute.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle disappears is recorded as the end of melting.

-

The procedure is repeated at least twice, and the average melting range is reported.

-

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound is determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.[5][6][7][8][9]

-

Principle: An excess amount of this compound is equilibrated with a known volume of water at a constant temperature. The concentration of this compound in the saturated aqueous solution is then determined analytically.

-

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge or filtration apparatus (e.g., with a 0.45 µm filter)

-

Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

-

-

Procedure:

-

An excess amount of solid this compound is added to a flask containing a known volume of deionized water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

The experiment is performed in triplicate.

-

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 107)

The octanol-water partition coefficient (logP) of this compound is determined using the shake-flask method.[10][11]

-

Principle: A solution of this compound in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is reached, and the concentration of this compound in both phases is determined. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

-

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken until equilibrium is achieved (e.g., for 1-2 hours).

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined analytically.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The experiment is repeated with varying starting concentrations and phase volume ratios.

-

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.

Experimental Workflows

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from m-dichlorobenzene. A representative synthetic route is outlined below.

Analytical Workflow for this compound Residue Analysis

The determination of this compound residues in environmental or agricultural samples typically involves extraction, cleanup, and analysis by chromatographic methods.

Stability

This compound is stable under normal storage conditions but can be susceptible to degradation under certain environmental conditions. It is relatively stable to hydrolysis at neutral pH but may be more susceptible to degradation at higher or lower pH values. Photodegradation can also occur upon exposure to sunlight.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The mechanism of action, involving the targeted inhibition of ergosterol biosynthesis, underscores its efficacy as a fungicide. The outlined synthetic and analytical workflows provide a foundation for researchers and professionals in the fields of drug development, agricultural science, and environmental monitoring. A comprehensive understanding of these fundamental properties is essential for the continued safe and effective use of this compound and for the innovation of future fungicidal agents.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. This compound | C12H11Cl2N3O2 | CID 43233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. laboratuar.com [laboratuar.com]

- 5. laboratuar.com [laboratuar.com]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. oecd.org [oecd.org]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

Azaconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicide Azaconazole, covering its chemical identity, physicochemical properties, mechanism of action, synthesis, analytical methods, and toxicological profile. The information is intended for professionals in research, science, and drug development.

Chemical Identity and Properties

This compound is a triazole fungicide used to control a broad spectrum of fungi, particularly in wood preservation and for ornamental crops.[1][2] Its chemical and physical properties are summarized below.

Molecular Formula: C₁₂H₁₁Cl₂N₃O₂[3][4]

Physicochemical Properties

The key physicochemical properties of this compound are presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 300.14 g/mol | [3][4] |

| Melting Point | 112.6 °C | [5] |

| Boiling Point | 460.7 °C at 760 mmHg | [5] |

| Water Solubility | 300 mg/L (at 20 °C) | [5] |

| Vapor Pressure | 8.6 x 10⁻⁶ Pa (at 20 °C) | [5] |

| Log P (Octanol-Water Partition Coefficient) | 2.48 | [5] |

| Appearance | Beige to brown powder | [6] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes. Specifically, this compound acts as a sterol 14α-demethylase (CYP51) inhibitor.[1][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.

By binding to the heme cofactor of the CYP51 enzyme, this compound blocks the demethylation of lanosterol. This leads to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition disrupts its fluidity and integrity, leading to impaired fungal growth and, ultimately, cell death.

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and a cited biological study of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved starting from m-dichlorobenzene. The following protocol is a synthesized representation based on available chemical literature.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

-

To a reaction vessel, add anhydrous aluminum trichloride (1.00 mol) and m-dichlorobenzene (1.00 mol).

-

While stirring at room temperature, slowly add bromoacetyl bromide (1.00 mol) dropwise.

-

After the addition is complete, continue stirring at room temperature for 30 minutes.

-

Slowly raise the temperature to 50-55 °C and maintain for 5 hours.

-

Pour the reaction mixture into ice water to quench the reaction.

-

Extract the aqueous phase twice with dichloromethane.

-

Combine the organic extracts and wash with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: Synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

-

In a four-necked flask, combine the product from Step 1 (1.00 mol), glycerol (1.00 mol), toluene, and a suitable catalyst (e.g., TiSiW₁₂O₄₀/SiO₂).

-

Heat the mixture to reflux with azeotropic removal of water.

-

After the reaction is complete, filter to recover the catalyst.

-

Wash the filtrate with a potassium hydroxide solution and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the product.

Step 3: Synthesis of this compound

-

Dissolve the product from Step 2 (1.00 mol) and 1,2,4-triazole (1.05 mol) in a suitable solvent such as dimethylformamide.

-

Add a base, such as anhydrous potassium carbonate (1.10 mol).

-

Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Method: GC-MS for this compound Determination

The following is a general protocol for the determination of this compound in a sample matrix, such as wood or environmental samples, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (QuEChERS-based)

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard.

-

Shake vigorously for 1 minute.

-

Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).

-

Vortex and centrifuge. The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Conditions

-

GC System: Agilent 6890 or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min

-

Ramp 1: 25 °C/min to 150 °C

-

Ramp 2: 3 °C/min to 200 °C

-

Ramp 3: 8 °C/min to 280 °C, hold for 10 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Agilent 5975 or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Characteristic Ions for this compound (m/z): 217, 173, 219, 175[3]

In Vivo Study: Effects on Renal Function in Fischer 344 Rats

The following protocol is based on a study that examined the nephrotoxic potential of this compound.[1]

1. Animals and Treatment

-

Species: Male Fischer 344 rats.

-

Acute Study: A single intraperitoneal (i.p.) injection of this compound at doses of 0.4 or 0.6 mmol/kg.

-

Sub-acute Study: Daily i.p. administration of this compound at doses of 0.1 or 0.3 mmol/kg/day for 7 days.

-

Control Group: Administered the vehicle (e.g., corn oil).

2. Sample Collection and Analysis

-

Urine Collection: Urine was collected at 6 and 48 hours post-injection in the acute study. Urine volume was measured, and samples were analyzed for proteinuria and hematuria.

-

Blood Collection: Blood samples were collected at 48 hours post-injection for the determination of blood urea nitrogen (BUN) concentration.

-

Tissue Collection: At the end of the study, animals were euthanized, and kidneys were excised and weighed. A portion of the kidney tissue was fixed for morphological examination.

3. In Vitro Organic Ion Transport

-

Renal cortical slices were prepared from the kidneys of treated and control animals.

-

The slices were incubated with p-aminohippurate (PAH) and tetraethylammonium (TEA) to assess organic anion and cation transport, respectively.

-

The accumulation of PAH and TEA in the slices was measured to determine the effect of this compound on renal transport function.

Toxicological Summary

This compound is classified as moderately toxic to mammals. The following table summarizes key toxicological data.

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 308 mg/kg | [6] |

| LD₅₀ | Rat | Dermal | >2560 mg/kg | [6] |

| LD₅₀ | Mouse | Oral | 1123 mg/kg | [6] |

| LD₅₀ | Dog | Oral | 114 mg/kg | [6] |

| LC₅₀ (4h) | Rat | Inhalation | >0.64 mg/L | [6] |

References

- 1. In vivo and in vitro effects of this compound on renal function in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102986667A - Synthetic process of 5% hexaconazole suspending agent - Google Patents [patents.google.com]

- 3. This compound | C12H11Cl2N3O2 | CID 43233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [sitem.herts.ac.uk]

- 6. chembk.com [chembk.com]

Azaconazole as a Sterol Biosynthesis Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of azaconazole, a triazole fungicide that functions as a sterol biosynthesis inhibitor. The document elucidates its mechanism of action, specifically the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway in fungi. Key chemical and physical properties are presented, alongside available quantitative data on its fungicidal efficacy. Detailed experimental protocols for evaluating antifungal activity and confirming the mechanism of action are provided. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of antifungal agents and the development of novel therapeutic or agrochemical compounds.

Introduction

This compound is a broad-spectrum triazole fungicide used primarily in wood preservation and for controlling fungal diseases on ornamental crops.[1][2] Like other conazole fungicides, its biological activity stems from its ability to disrupt the integrity of the fungal cell membrane by interfering with the biosynthesis of ergosterol, an essential sterol component unique to fungi.[1] Ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. Its depletion, coupled with the accumulation of toxic methylated sterol precursors, leads to the inhibition of fungal growth and, ultimately, cell death.

The specific target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1] This enzyme is highly conserved among fungi, making it an effective target for broad-spectrum antifungal agents. This guide details the core aspects of this compound's function as a sterol biosynthesis inhibitor (SBI), providing technical data and methodologies relevant to its study.

Chemical and Physical Properties

This compound is a member of the dioxolane class of chemical compounds.[1] Its key properties are summarized below.

| Property | Value |

| IUPAC Name | 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

| CAS Number | 60207-31-0 |

| Molecular Formula | C₁₂H₁₁Cl₂N₃O₂ |

| Molecular Weight | 300.14 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 109.9 °C |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound is the inhibition of lanosterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane.

The ergosterol biosynthesis pathway can be summarized in several key stages:

-

Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are condensed to form squalene.

-

Lanosterol Formation: Squalene is epoxidized and then cyclized to form lanosterol, the first sterol intermediate.

-

Post-Lanosterol Modifications: A series of enzymatic reactions, including demethylations, isomerizations, and desaturations, convert lanosterol into ergosterol.

This compound intervenes in the final stage. The nitrogen atom (N-4) in the triazole ring of the this compound molecule binds to the heme iron atom in the active site of the cytochrome P450 enzyme CYP51. This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site, thereby blocking the 14α-demethylation step.[3] This inhibition leads to two primary antifungal effects:

-

Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal plasma membrane, increasing its permeability and compromising essential cellular processes.

-

Toxic Sterol Accumulation: The blockage causes an accumulation of 14α-methylated sterol precursors (e.g., lanosterol), which are incorporated into the membrane. These abnormal sterols further disrupt membrane organization and can inhibit the activity of other membrane-bound enzymes, contributing to the fungitoxic effect.

Figure 1. Ergosterol biosynthesis pathway highlighting the inhibition point of this compound.

Data Presentation: Quantitative Efficacy

Quantitative data on the efficacy of this compound, particularly using standardized metrics like Minimum Inhibitory Concentration (MIC) or EC₅₀ against a broad range of clinical or plant pathogenic fungi, is not widely available in publicly accessible literature. However, data from its application in wood preservation provides specific toxic values against relevant wood-destroying fungi.

Table 1: Efficacy of this compound against Wood-Destroying Fungi

| Fungal Species | Type of Rot/Stain | Toxic Value (kg a.i./m³ wood) | Toxic Concentration (% w/v) | Reference |

| Coniophora puteana | Brown Rot | 0.40 - 1.12 | - | [4] |

| Coriolus versicolor | White Rot | 0.06 - 0.10 | - | [4] |

| Pullularia pullulans | Blue Stain | - | < 0.15 - 0.31 | [4] |

Note: The lower toxic value represents the concentration that just allows decay, while the upper value prevents decay with <3% dry weight loss.

Experimental Protocols

Evaluating the efficacy and mechanism of a sterol biosynthesis inhibitor like this compound involves a series of standardized in vitro assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is a standard method for determining the lowest concentration of an antifungal agent that prevents visible growth.

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

-

This compound stock solution (e.g., 1600 µg/mL in DMSO)

-

Fungal inoculum, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL

-

Spectrophotometer or microplate reader (optional)

-

Sterile DMSO, saline, and water

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the 96-well plate. a. Add 100 µL of RPMI 1640 medium to wells 2 through 12. b. Prepare the starting concentration in well 1 by adding the calculated volume of stock solution to RPMI to achieve 2x the final desired highest concentration (e.g., for a final concentration of 16 µg/mL, prepare 200 µL of a 32 µg/mL solution). c. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (drug-free). Well 12 serves as a sterility control (medium only).

-

Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension with a spectrophotometer at 530 nm to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Inoculation: Add 100 µL of the adjusted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be half of the initial prepared concentrations.

-

Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

Endpoint Reading: The MIC is determined as the lowest concentration of this compound at which there is complete visual inhibition of growth. For azoles, a prominent reduction in growth (≥50%) compared to the control is often used as the endpoint, which can be confirmed with a spectrophotometric reading.

Protocol: In Vitro Assay for Lanosterol 14α-Demethylase (CYP51) Inhibition

This assay directly measures the inhibitory effect of this compound on its enzyme target, allowing for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

-

Recombinant fungal CYP51 enzyme

-

Recombinant NADPH-cytochrome P450 reductase

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂)

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Lanosterol (substrate), typically dissolved in a cyclodextrin solution

-

This compound solutions at various concentrations

-

Organic solvent for extraction (e.g., ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP51, and P450 reductase.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixtures. Allow a short pre-incubation period (e.g., 5-10 minutes) at the reaction temperature (e.g., 37°C).

-

Substrate Addition: Add the substrate, lanosterol, to the reaction mixtures.

-

Reaction Initiation: Start the enzymatic reaction by adding the NADPH generating system.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with shaking. The reaction time should be within the linear range of product formation.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH) or an organic solvent. Extract the sterols from the aqueous phase using an organic solvent like ethyl acetate or hexane.

-

Analysis: Evaporate the organic solvent and reconstitute the sterol residue in a suitable solvent for analysis. Quantify the amount of 14-demethylated product formed using HPLC or GC-MS.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[5][6]

Figure 2. Experimental workflow for evaluating a potential SBI like this compound.

Conclusion

This compound is an effective fungicide that operates through the well-characterized mechanism of sterol biosynthesis inhibition. By targeting the essential fungal enzyme lanosterol 14α-demethylase, it disrupts the formation of ergosterol, leading to compromised cell membrane integrity and fungal death. While comprehensive quantitative efficacy data in standardized units against a wide array of pathogens is limited in public literature, its effectiveness in specialized applications such as wood preservation is documented. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the antifungal properties and specific mode of action of this compound and other related sterol biosynthesis inhibitors. Further research to establish a broader profile of its MIC and EC₅₀ values would be beneficial for its potential application in other areas of fungal control.

References

- 1. This compound | C12H11Cl2N3O2 | CID 43233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Compounds for Wood Protection against Fungi—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.bangor.ac.uk [research.bangor.ac.uk]

- 4. woodpreservation.ca [woodpreservation.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Biological Activity of Azaconazole Against Wood-Destroying Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Azaconazole, a triazole-based fungicide, against a range of common wood-destroying fungi. This document outlines its mechanism of action, presents quantitative efficacy data, and details the standardized experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets the enzyme lanosterol 14α-demethylase, a critical component in the conversion of lanosterol to ergosterol.[1][2][3] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.[3] By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to impaired growth and eventual cell death.[1][4] This targeted mechanism makes it an effective fungicide for wood preservation.

Caption: Mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Quantitative Biological Activity Data

The efficacy of this compound against various wood-destroying fungi has been quantified using standardized laboratory tests. The following table summarizes the toxic values, which represent the amount of active ingredient (a.i.) required to inhibit fungal growth.

| Fungal Species | Type of Fungus | Test Method | Toxic Value (kg a.i./m³ wood) | Reference |

| Coniophora puteana | Brown Rot | Wood Block Test | 0.40 - 1.12 | [5] |

| Coriolus versicolor (Trametes versicolor) | White Rot | Wood Block Test | 0.06 - 0.10 | [5] |

| Pullularia pullulans (Aureobasidium pullulans) | Blue Stain | Agar Plate Test | 0.1 - 0.5 (% w/v) | [5] |

Experimental Protocols for Efficacy Testing

The determination of the protective effectiveness of wood preservatives like this compound is conducted following standardized laboratory procedures. The most widely recognized standards are the American Wood Protection Association (AWPA) Standard E10 and the European Standard EN 113. These methods are designed to provide a reliable assessment of a preservative's ability to prevent decay by specific fungi under controlled conditions.

AWPA Standard E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This method evaluates the efficacy of wood preservatives in a soil-contact scenario, which simulates the conditions wood might experience in the ground.[6][7]

Detailed Methodology:

-

Test Specimen Preparation: Small, clear blocks of wood (typically Southern Pine) are prepared to specific dimensions.

-

Preservative Treatment: The wood blocks are treated with varying concentrations of the preservative solution (e.g., this compound) to achieve a range of retentions (amount of preservative per unit volume of wood).

-

Leaching (Optional but Recommended): To assess the permanence of the preservative, some treated blocks undergo a leaching procedure where they are submerged in water for a specified period to simulate weathering.[6]

-

Culture Preparation: Test fungi are cultured on a suitable medium (e.g., malt extract agar) in test bottles containing a soil substrate. Feeder strips of untreated wood are placed on the soil to support fungal growth.

-

Inoculation and Incubation: The treated and untreated control wood blocks are placed in the test bottles with the actively growing fungal cultures. The bottles are then incubated at a controlled temperature (approximately 27°C) and high humidity for a standard period, typically 12 weeks.[6]

-

Assessment of Decay: After incubation, the wood blocks are removed, and any surface mycelium is cleaned off. The blocks are then oven-dried to a constant weight.

-

Data Analysis: The extent of decay is determined by calculating the percentage of weight loss of the wood blocks. The toxic threshold is determined as the preservative retention at which the weight loss is below a specified limit.

EN 113: Wood preservatives - Test method for determining the protective effectiveness against wood destroying basidiomycetes

This European standard specifies a method for determining the toxic values of a wood preservative against pure cultures of wood-destroying Basidiomycetes on an agar medium.[8][9][10][11]

Detailed Methodology:

-

Test Specimen Preparation: Small, defect-free wood blocks (typically Scots pine for softwoods or beech for hardwoods) are prepared.

-

Preservative Treatment: The wood blocks are fully impregnated with different concentrations of the preservative.

-

Aging Procedures (Optional): To simulate in-service conditions, treated blocks may be subjected to evaporative aging (EN 73) or leaching (EN 84) prior to fungal exposure.[10]

-

Culture Preparation: Pure cultures of selected wood-destroying fungi are grown on a malt extract agar medium in culture vessels.

-

Inoculation and Incubation: The treated and untreated control wood blocks are placed in the culture vessels in direct contact with the fungal mycelium. The vessels are incubated under controlled conditions (specific temperature and humidity) for a defined period.

-

Assessment of Decay: Following incubation, the wood blocks are removed, cleaned of mycelium, and oven-dried to a constant weight.

-

Data Analysis: The percentage mass loss of the wood blocks is calculated. The toxic values are determined as the interval between the preservative concentration that allows decay and the next highest concentration that prevents it.

Caption: Generalized experimental workflow for testing the efficacy of wood preservatives.

Conclusion

This compound demonstrates significant biological activity against a variety of wood-destroying fungi. Its targeted inhibition of ergosterol biosynthesis provides a robust mechanism for preventing fungal decay. The quantitative data, obtained through standardized and rigorous experimental protocols such as AWPA E10 and EN 113, confirm its efficacy as a wood preservative. This technical guide provides researchers and professionals in drug and materials development with a foundational understanding of this compound's properties and the methodologies used to evaluate them. Further research to expand the quantitative data to a wider array of fungal species would be beneficial for a more comprehensive understanding of its application spectrum.

References

- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. woodpreservation.ca [woodpreservation.ca]

- 6. mtu.edu [mtu.edu]

- 7. accessscience.com [accessscience.com]

- 8. EVS-EN 113-1:2020 - EVS standard evs.ee | en [evs.ee]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. Testing of wood preservation / Technical expertise on wood - BioWooEB Unit research [ur-biowooeb.cirad.fr]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Azaconazole as a Potent Inhibitor of Sterol 14α-Demethylase (EC 1.14.13.70): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of azaconazole's role as an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70), a critical component in the ergosterol biosynthesis pathway of fungi. This compound, a triazole fungicide, exhibits its antifungal properties by disrupting this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1][2][3] This document details the mechanism of action, provides a comparative analysis of inhibitory activities of related azole compounds, outlines experimental protocols for assessing enzyme inhibition, and presents key signaling pathways and experimental workflows through detailed diagrams.

Introduction to Sterol 14α-Demethylase (CYP51)

Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[4][5] In fungi, ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[3][4] Due to its essential role in fungal viability and its conservation across many fungal species, sterol 14α-demethylase is a major target for antifungal drug development.[3][7]

Mechanism of Action of this compound

This compound, as a member of the triazole class of fungicides, functions by inhibiting sterol 14α-demethylase.[8][9] The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of the cytochrome P450 enzyme.[10] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.[3] The inhibition of this crucial enzymatic step leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols, such as lanosterol.[11] This disruption of the sterol profile alters the physical properties of the fungal cell membrane, increasing its permeability and leading to the cessation of fungal growth and, ultimately, cell death.[6]

Quantitative Inhibitory Activity

| Azole Compound | IC50 (µM) for CaCYP51 | Dissociation Constant (Kd) (nM) for CaCYP51 | Reference |

| Fluconazole | 0.4 - 0.6 | 10 - 56 | [1][12] |

| Itraconazole | 0.4 - 0.6 | 10 - 56 | [1][12] |

| Ketoconazole | 0.176 ± 0.016 | 10 - 56 | [2][12] |

| Clotrimazole | Not specified | 10 - 56 | [12] |

| Voriconazole | Not specified | 10 - 56 | [12] |

| Tebuconazole | Not specified | Not specified | [13] |

| Propiconazole | Not specified | Not specified | [12] |

Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations. The data presented here are for comparative purposes.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory effects of azoles on sterol 14α-demethylase.

CYP51 Reconstitution Assay for IC50 Determination

This assay is used to determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of the enzyme's activity.[14]

Materials:

-

Purified recombinant CYP51 enzyme

-

Cytochrome P450 reductase (CPR)

-

Substrate (e.g., lanosterol or eburicol)

-

Lipid (e.g., dilauryl phosphatidylcholine - DLPC)

-

Buffer solution (e.g., MOPS or potassium phosphate buffer)

-

NADPH regenerating system (isocitrate dehydrogenase, isocitrate, MgCl2, and NADP+)

-

Azole inhibitor stock solution (dissolved in DMSO)

-

Quenching solution (e.g., alcoholic KOH)

-

Organic solvent for extraction (e.g., heptane or hexane)

-

GC-MS or HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing CYP51, CPR, substrate, and lipid in the buffer solution.

-

Add varying concentrations of the azole inhibitor to the reaction mixtures. A control with no inhibitor is also prepared.

-

Pre-incubate the mixtures at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Extract the sterols from the reaction mixture using an organic solvent.

-

Analyze the extracted sterols using GC-MS or HPLC to quantify the product formation.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

UV-visible Spectroscopy for Binding Affinity (Kd) Determination

This method is used to measure the binding affinity of the azole inhibitor to the CYP51 enzyme by observing spectral changes upon binding. Azole binding to the heme iron of CYP51 induces a characteristic Type II spectral shift.[10]

Materials:

-

Purified CYP51 enzyme

-

Buffer solution

-

Azole inhibitor stock solution

-

Dual-beam spectrophotometer

Procedure:

-

Place a solution of purified CYP51 in the sample and reference cuvettes of the spectrophotometer.

-

Record the baseline spectrum.

-

Titrate the sample cuvette with increasing concentrations of the azole inhibitor, adding an equivalent volume of solvent to the reference cuvette.

-

Record the difference spectrum after each addition.

-

Measure the absorbance difference between the peak (around 430 nm) and the trough (around 410 nm).

-

Plot the change in absorbance against the inhibitor concentration.

-

Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd).[10]

Fungal Sterol Profile Analysis

This protocol is used to analyze the changes in the sterol composition of fungal cells treated with an azole inhibitor.[15]

Materials:

-

Fungal culture

-

Azole inhibitor

-

Saponification solution (e.g., alcoholic KOH)

-

Organic solvent for extraction (e.g., n-heptane or hexane)

-

Derivatizing agent (e.g., BSTFA)

-

GC-MS or HPLC-tandem mass spectrometry system

Procedure:

-

Grow the fungal culture in the presence and absence (control) of the azole inhibitor.

-

Harvest the fungal cells by centrifugation.

-

Extract the total lipids from the cells.

-

Saponify the lipid extract to release the sterols.

-

Extract the non-saponifiable lipids (containing the sterols) with an organic solvent.

-

Evaporate the solvent and derivatize the sterols to make them volatile for GC-MS analysis.

-

Analyze the derivatized sterols using GC-MS or the underivatized sterols using HPLC-tandem mass spectrometry to identify and quantify the different sterol species.

-

Compare the sterol profiles of the treated and control samples to observe the depletion of ergosterol and the accumulation of precursor sterols.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Azole Action

Caption: Logical cascade of this compound's antifungal action.

Conclusion

This compound is a potent inhibitor of sterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Its mechanism of action, typical of triazole fungicides, involves the disruption of this pathway, leading to altered cell membrane integrity and inhibition of fungal growth. While specific quantitative data for this compound's inhibitory activity remains elusive in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its characterization. The provided diagrams illustrate the critical pathways and workflows relevant to understanding and investigating the inhibitory properties of this compound and other azole-based antifungal agents. This technical guide serves as a valuable resource for researchers and professionals in the fields of mycology, drug development, and agricultural science.

References

- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.bangor.ac.uk [research.bangor.ac.uk]

- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 5. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fungal cytochrome P450 C-14 alpha demethylase (fungal CYP51) - BioCentury Target Profiles - BCIQ [profiles.biocentury.com]

- 8. This compound | C12H11Cl2N3O2 | CID 43233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [sitem.herts.ac.uk]

- 10. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plant sterol 14 alpha-demethylase affinity for azole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Azaconazole Residues in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaconazole is a broad-spectrum triazole fungicide used to control various fungal diseases in agriculture. Due to its persistence, it can accumulate in soil, posing potential risks to the environment and non-target organisms.[1] Monitoring its concentration in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed analytical methods for the extraction, cleanup, and quantification of this compound in soil samples, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC).

Principle

The analytical workflow involves an initial extraction of this compound from the complex soil matrix using a suitable organic solvent, typically acetonitrile, aided by a salting-out effect.[2] This is followed by a cleanup step, commonly dispersive solid-phase extraction (dSPE), to remove interfering co-extractives like organic matter and lipids.[3] The purified extract is then analyzed using highly sensitive and selective chromatographic techniques. LC-MS/MS is often preferred for its high sensitivity and specificity in detecting triazole fungicides.[4][5] Alternatively, GC coupled with detectors like an Electron Capture Detector (ECD) or a mass spectrometer can be employed.[4][6]

Analytical Methods & Protocols

Two primary methods are detailed below: the modern QuEChERS approach with LC-MS/MS and a conventional solvent extraction method with GC-ECD/MS.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis

This method is highly efficient and has become a standard for multi-residue pesticide analysis in complex matrices like soil.[7]

3.1.1 Apparatus and Reagents

-

Apparatus: High-speed homogenizer, centrifuge (≥3000 rcf), vortex mixer, analytical balance, autosampler vials.

-

Reagents: Acetonitrile (ACN, HPLC grade), distilled water, this compound analytical standard, magnesium sulfate (anhydrous MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, C18 sorbent.

3.1.2 Experimental Protocol

A. Sample Extraction (QuEChERS)

-

Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube.[8][9] If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[8]

-

Add 15 mL of acetonitrile to the tube.[9]

-

Add the appropriate internal standard solution.

-

Add the QuEChERS extraction salts. A common formulation is 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.[9]

-

Immediately cap the tube and shake it vigorously for 1-2 minutes.[8][10] This can be done manually or using a mechanical shaker.

-

Centrifuge the tube at ≥3000 rcf for 5-7 minutes to separate the organic layer.[8][9]

B. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

-

Add 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent to the tube.[11]

-

Vortex the tube for 30-60 seconds.[8]

-

Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[8]

-

Collect the purified supernatant and transfer it into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with mobile phase if necessary.[9]

C. LC-MS/MS Instrumental Analysis

-

Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: Acetonitrile.[1]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.

Method 2: Solvent Extraction with GC-ECD/MS Analysis

This method is a robust alternative, particularly for laboratories where LC-MS/MS is unavailable. Azole fungicides are amenable to GC analysis.[1][6]

3.2.1 Apparatus and Reagents

-

Apparatus: Mechanical shaker, rotary evaporator, solid-phase extraction (SPE) manifold, analytical balance, GC-ECD or GC-MS system.

-

Reagents: Dichloromethane or Ethyl Acetate (pesticide residue grade), sodium sulfate (anhydrous), Florisil or C18 SPE cartridges, this compound analytical standard.

3.2.2 Experimental Protocol

A. Sample Extraction

-

Weigh 20 g of air-dried soil into a 250 mL Erlenmeyer flask.

-

Add 10 g of anhydrous sodium sulfate to the soil to remove moisture.

-

Add 100 mL of dichloromethane.[6]

-

Place the flask on a mechanical shaker and shake for 1-2 hours.[12]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the extract to near dryness using a rotary evaporator at 40°C.

-

Re-dissolve the residue in a suitable solvent for the cleanup step.

B. Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with the appropriate solvents (e.g., methanol followed by water).

-

Load the re-dissolved extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the this compound with a small volume of a suitable organic solvent (e.g., dichloromethane).[6]

-

Evaporate the eluate to dryness and reconstitute in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

C. GC Instrumental Analysis

-

GC Column: DB-5ms or HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[13]

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at 100°C, ramp to 280-300°C.[13]

-

Carrier Gas: Helium or Nitrogen.[13]

-

Detector: Electron Capture Detector (ECD) at 300°C or Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.

Data Presentation

The performance of analytical methods for this compound and similar triazole fungicides in soil is summarized below.

| Analyte | Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Hexaconazole | GC-ECD | Soil | - | 6.7 (as 2 µg/L) | 99 - 106 | 1.1 - 5.6 | [6] |

| Hexaconazole | GC-ECD | Tomato & Soil | 21 (as 6.3x10⁻¹² g) | - | 90 - 119 | 1.15 - 5.76 | [14] |

| Propiconazole | LC-MS/MS | Soil | - | 4.0 | 93 - 99 | < 11.2 | [5] |

| 1,2,4-triazole | LC-MS/MS | Soil | - | 1.1 | 83 - 97 | < 7.8 | [5] |

| Difenoconazole | UPLC-MS/MS | Soil | - | 7.0 | 70 - 120 | < 20 | [9] |

| Triazole Fungicides | UPLC-MS/MS | Animal Tissue | 0.1 - 0.3 | 0.3 - 0.9 | 72.0 - 114.8 | < 9.9 | [11] |

Note: Data for Hexaconazole and Propiconazole are included as they are structurally and analytically similar to this compound. LOD/LOQ values may be reported in different units in source material and have been noted where applicable.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in soil using QuEChERS and LC-MS/MS.

Logical Relationship Diagram

Caption: Key components and relationships in the analysis of this compound in soil.

Conclusion

The QuEChERS method followed by LC-MS/MS analysis provides a rapid, sensitive, and effective approach for the determination of this compound residues in soil.[7][8] It offers excellent recovery and precision, making it suitable for routine monitoring and regulatory compliance.[11] For laboratories equipped with GC instrumentation, solvent extraction followed by GC-ECD or GC-MS remains a viable and reliable alternative.[6] The selection of the method should be based on the available instrumentation, required sensitivity, and the number of samples to be analyzed.

References

- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 2. Portico [access.portico.org]

- 3. iris.unito.it [iris.unito.it]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 7. researchgate.net [researchgate.net]

- 8. weber.hu [weber.hu]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 10. nucleus.iaea.org [nucleus.iaea.org]

- 11. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Frontiers | Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Azaconazole in Solution by Gas Chromatography-Mass Spectrometry

An Application Note and Protocol for the Analysis of Azaconazole using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction